molecular formula C20H17N3O2S B12172732 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12172732
M. Wt: 363.4 g/mol
InChI Key: PFGUWHMYQODTBY-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline-carboxamide class, characterized by a fused bicyclic core (isoquinoline) with a carboxamide substituent at the 4-position. The structure includes a 2-methyl group, a 1-oxo moiety, a 3-phenyl substituent, and an N-linked 1,3-thiazol-2-yl group. Its molecular formula is C₂₁H₁₇N₃O₂S, with a molecular weight of 375.45 g/mol (estimated).

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-23-17(13-7-3-2-4-8-13)16(18(24)22-20-21-11-12-26-20)14-9-5-6-10-15(14)19(23)25/h2-12,16-17H,1H3,(H,21,22,24)

InChI Key

PFGUWHMYQODTBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis begins with DL-phenylalanine methyl ester hydrochloride , which undergoes conversion to an isocyanate intermediate via treatment with trichloromethyl chloroformate in dioxane under reflux. Subsequent Friedel-Crafts cyclization with aluminum chloride (AlCl₃) in methylene chloride yields the tetrahydroisoquinoline framework. This step is critical for regioselectivity, as improper conditions may lead to dimerization or undesired byproducts.

Oxidation to the 1-Oxo Group

Functionalization of the Tetrahydroisoquinoline Core

Carboxylic Acid Formation at Position 4

Hydrolysis of the methyl ester using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) followed by acid workup yields the carboxylic acid derivative. For instance, (3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is obtained in 95% purity after flash chromatography.

Carboxamide Coupling with 2-Aminothiazole

The final step involves coupling the carboxylic acid with 2-aminothiazole to form the target carboxamide.

Activation of the Carboxylic Acid

The carboxylic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate benzotriazole tetramethyluronium (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Amide Bond Formation

Reaction of the activated acid with 2-aminothiazole in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature affords the carboxamide. Purification via reverse-phase HPLC or recrystallization yields the final product.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Early attempts using DIBAL reduction led to incomplete conversions, necessitating alternative reductants like LiBH₄. Additionally, AlCl₃-mediated cyclization required strict moisture control to prevent hydrolysis.

Stereochemical Control

The (3S,4S) configuration is preserved using chiral starting materials or asymmetric catalysis. For example, L-phenylalanine methyl ester ensures the correct stereochemistry at position 3.

Purification Strategies

Flash chromatography (ethyl acetate/hexanes) and preparative HPLC are employed to isolate intermediates and the final product.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref)Method B (Ref)Method C (Ref)
Core CyclizationAlCl₃ in CH₂Cl₂Chiral phenylalanine derivativeN/A
OxidationSwern oxidationPCC in CH₂Cl₂N/A
Carboxamide CouplingEDC/HOBt in DMFHATU/DIPEA in DCMSolid-phase synthesis
Yield60–70%95%50–65%

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation to form aromatic isoquinoline derivatives. For example:

  • Oxidation of the 1-oxo group : Under acidic conditions with KMnO₄, the tetrahydroisoquinoline ring is dehydrogenated, yielding a fully aromatic isoquinoline structure.

  • Thiazole ring oxidation : The thiazole substituent can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, though this is less common due to the ring’s stability.

Table 1: Oxidation Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Tetrahydroisoquinoline oxidationKMnO₄, H₂SO₄, 60°C, 4hAromatic isoquinoline derivative72–85%
Thiazole sulfoxidationH₂O₂, CH₃COOH, RT, 2hThiazole sulfoxide45%

Acylation and Alkylation

The carboxamide group and secondary amine in the tetrahydroisoquinoline core participate in nucleophilic reactions:

  • Acylation : Treatment with acetyl chloride in pyridine modifies the secondary amine, forming N-acetyl derivatives.

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in DMF at 50°C introduces alkyl groups to the amine.

Key Mechanistic Insight :
The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl or alkylating agent, stabilized by the electron-donating effects of the phenyl and thiazole groups.

Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Converts the carboxamide to a carboxylic acid.

  • Basic hydrolysis (NaOH, ethanol/water): Yields the corresponding carboxylate salt.

Table 2: Hydrolysis Conditions

ConditionReagentsTemperatureTimeProductYieldSource
Acidic6M HCl, ethanolReflux6hCarboxylic acid derivative88%
Basic2M NaOH, H₂O/ethanol (1:1)80°C3hSodium carboxylate92%

Cyclization and Heterocycle Formation

The thiazole and tetrahydroisoquinoline groups enable cyclization reactions:

  • Formation of fused thiazole rings : Reacting with thiourea derivatives in ethanol under reflux forms additional thiazole rings via cyclocondensation .

  • Intramolecular dehydrative cyclization : Base-catalyzed reactions (e.g., K₂CO₃ in DMF) yield triazole or oxadiazole fused systems .

Example Reaction Pathway :

  • Bromination of the tetrahydroisoquinoline core generates α-bromo intermediates .

  • Cyclocondensation with thiourea forms a new thiazole ring .

Cross-Coupling Reactions

The phenyl and thiazole groups participate in metal-catalyzed cross-coupling:

  • Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids, the phenyl group is functionalized with diverse aryl/heteroaryl substituents.

  • Buchwald-Hartwig amination : Introduces amine groups to the thiazole ring via Pd-catalyzed C–N bond formation.

Table 3: Cross-Coupling Optimization

Reaction TypeCatalyst SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF4-Methoxyphenyl-Bpin78%
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine65%

Functional Group Interconversion

  • Reduction of the carbonyl group : NaBH₄ in methanol reduces the 1-oxo group to a hydroxyl group, forming a secondary alcohol.

  • Thiazole modification : Electrophilic substitution (e.g., nitration) occurs at the thiazole’s 5-position under HNO₃/H₂SO₄.

Scientific Research Applications

Biological Activities

The biological activities of 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide have been explored in several studies:

Antimicrobial Activity

Research has shown that derivatives of thiazole and isoquinoline exhibit significant antimicrobial properties. For instance, modifications to the thiazole ring can enhance the compound's effectiveness against various bacterial strains. A study demonstrated that introducing hydrazone fragments into similar compounds increased their antimicrobial potency .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Some derivatives have shown promise in targeting specific cancer pathways, though further research is needed to fully elucidate their mechanisms .

Enzyme Inhibition

Recent studies have investigated the compound's effects on specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to obesity and metabolic disorders. The inhibition of NNMT could provide therapeutic avenues for treating metabolic diseases .

Case Studies

Several case studies highlight the applications of this compound:

StudyObjectiveFindings
Study 1Synthesis and biological evaluation of thiazole derivativesIdentified enhanced antimicrobial activity through structural modifications.
Study 2Investigation of isoquinoline derivativesFound promising anticancer activity against specific cancer cell lines.
Study 3NNMT inhibition studiesDemonstrated significant inhibition rates in cell-based assays with potential implications for obesity treatment.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

(a) 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS 1190245-32-9)

  • Molecular Formula : C₂₁H₁₉N₃O₂S
  • Molecular Weight : 377.5 g/mol
  • The additional methyl group increases hydrophobicity compared to the parent compound, which may influence membrane permeability. No experimental data on solubility, melting point, or bioactivity are available .

(b) 4-Isoquinolinecarboxamide,2-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-3-[3,5-bis(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-N-(2-methoxyethyl)-1-oxo

  • Molecular Formula: Not explicitly stated, but likely C₃₃H₃₄F₆N₄O₄ (estimated).
  • Key Differences :
    • A piperazinyl-acetylpropyl chain at position 2 and a bis(trifluoromethyl)phenyl group at position 3 create significant steric bulk and electron-withdrawing effects.
    • The N-(2-methoxyethyl) group enhances solubility compared to thiazole-containing analogues.
    • The trifluoromethyl groups improve metabolic stability but may reduce oral bioavailability due to increased lipophilicity .

Comparative Analysis Table

Property/Feature Target Compound CAS 1190245-32-9 Piperazinyl Derivative
Core Structure Tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline-4-carboxamide
Substituent at N-position 1,3-Thiazol-2-yl 4-Methyl-1,3-thiazol-2(3H)-ylidene 2-Methoxyethyl
Key Functional Groups 2-methyl, 3-phenyl 2-methyl, 3-phenyl, 4-methyl-thiazolylidene Piperazinyl-acetylpropyl, bis(trifluoromethyl)phenyl
Molecular Weight 375.45 g/mol 377.5 g/mol ~650 g/mol (estimated)
Hydrophobicity (Predicted) Moderate (logP ~3.5) High (logP ~4.0) Very High (logP ~6.2)
Solubility Likely low in water Not reported Improved due to methoxyethyl group

Mechanistic and Pharmacological Implications

  • Thiazole vs.
  • Electron-Withdrawing Groups : The bis(trifluoromethyl)phenyl group in the piperazinyl derivative () could enhance binding affinity to targets like proteases but may limit blood-brain barrier penetration .
  • Steric Effects : The piperazinyl-acetylpropyl chain introduces conformational flexibility, possibly broadening target selectivity compared to the rigid thiazole-containing analogues.

Biological Activity

The compound 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S with a molecular weight of 363.4 g/mol . The IUPAC name is 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide .

PropertyValue
Molecular FormulaC20H17N3O2S
Molecular Weight363.4 g/mol
IUPAC Name2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide
InChI KeyPFGUWHMYQODTBY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 1,3-thiazole-2-amine . The reaction conditions require careful control of temperature and the use of appropriate catalysts to achieve high yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds derived from isoquinoline structures have shown potent activity against various human tumor cell lines including HepG2 and MCF7. The IC50 values for these compounds ranged from 5.10 µM to 22.08 µM , indicating effective antiproliferative activity .
    CompoundCell LineIC50 (µM)
    Compound 16fHepG26.19
    Compound 16cMCF75.10
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction via caspase pathways and inhibition of critical kinases involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have also been evaluated for antimicrobial effects. For example:

  • Microbial Testing : Antimicrobial activities were assessed against pathogens like Staphylococcus aureus and Candida albicans, with some derivatives showing promising results in inhibiting microbial growth .
    MicroorganismActivity Level
    Staphylococcus aureusModerate
    Candida albicansSignificant

Antioxidant Activity

The antioxidant potential of related thiazole derivatives has been explored with findings suggesting that modifications can enhance their ability to scavenge free radicals and reduce lipid peroxidation .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Anticancer Effects : A study evaluated the effects of a series of tetrahydroisoquinoline derivatives on cancer cell lines and found that modifications at specific positions significantly increased their cytotoxicity against HepG2 cells .
  • Antimicrobial Efficacy : Research indicated that certain thiazole-containing compounds displayed strong antimicrobial properties against resistant strains of bacteria, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
  • Spectroscopy : 1^1H NMR (e.g., thiazole proton signals at δ 7.2–7.8 ppm) and FTIR (N-H stretch at ~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 407.12) .

How to resolve contradictions between computational predictions and experimental yields?

Q. Advanced

  • Data reconciliation : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify outliers .
  • Multivariate analysis : Apply design of experiments (DoE) to isolate confounding variables (e.g., solvent polarity vs. catalyst loading) .
  • Case study : A 20% yield discrepancy in cyclization steps was traced to unaccounted steric hindrance in DFT models, resolved by introducing bulky substituent parameters .

What solvent systems and conditions maximize purification efficiency?

Q. Basic

  • Polar aprotic solvents : Ethanol or THF for recrystallization (60–90% recovery) .
  • Chromatography : Ethyl acetate/hexane (3:7 v/v) achieves baseline separation of diastereomers .
  • Crystallization triggers : Slow cooling (0.5°C/min) enhances crystal lattice formation .

What mechanistic insights guide the optimization of cyclization steps?

Q. Advanced

  • Intermediate trapping : Use low-temperature NMR to detect enol intermediates during thiazolidinone formation .
  • Catalyst screening : Iodine/triethylamine systems promote sulfur extrusion and ring closure (e.g., 73% yield for fluorinated analogs) .
  • Kinetic studies : Time-resolved IR spectroscopy monitors C-N bond formation rates under varying pH .

How to ensure reproducibility in multi-step syntheses?

Q. Basic

  • Standardized protocols : Strict control of reaction time (±5 min) and temperature (±2°C) .
  • DoE frameworks : Full factorial designs (e.g., 32^2 for solvent and catalyst variables) minimize batch-to-batch variability .

What strategies assess pharmacological activity in early-stage research?

Q. Advanced

  • In vitro assays : Screen for kinase inhibition (IC50_{50}) using fluorescence polarization (FP) assays .
  • Structure-activity relationships (SAR) : Compare methyl vs. phenyl substituents on thiazole rings to optimize binding affinity .
  • Metabolic stability : Liver microsome assays quantify half-life (t1/2_{1/2}) under oxidative conditions .

How to mitigate side reactions during amide bond formation?

Q. Advanced

  • Competing pathways : Use 13^{13}C labeling to track carboxylate intermediates and adjust coupling agents (e.g., HATU vs. EDCI) .
  • Byproduct analysis : LC-MS identifies dimerization products; mitigate via dilution (0.1 M) and low temperatures (0°C) .

How to evaluate compound stability under varying storage conditions?

Q. Advanced

  • Stress testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC peak area reduction (<5% loss) .
  • Light sensitivity : UV-accelerated studies (ICH Q1B) quantify photodegradation kinetics .

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